molecular formula C24H24N2O3 B450373 N'-[(1Z)-(2,4-DIETHOXYPHENYL)METHYLENE]-4-BIPHENYLCARBOHYDRAZIDE

N'-[(1Z)-(2,4-DIETHOXYPHENYL)METHYLENE]-4-BIPHENYLCARBOHYDRAZIDE

Cat. No.: B450373
M. Wt: 388.5g/mol
InChI Key: LMKDFTUNCZEYAC-UQQQWYQISA-N
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Description

N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from biphenyl-4-carbohydrazide and 2,4-diethoxybenzaldehyde. Schiff base hydrazones are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide involves the condensation reaction between biphenyl-4-carbohydrazide and 2,4-diethoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s hydrazone group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the diethoxy groups can enhance its solubility and potentially its ability to interact with biological targets .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5g/mol

IUPAC Name

N-[(Z)-(2,4-diethoxyphenyl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C24H24N2O3/c1-3-28-22-15-14-21(23(16-22)29-4-2)17-25-26-24(27)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H,26,27)/b25-17-

InChI Key

LMKDFTUNCZEYAC-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC

SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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